molecular formula C17H18ClNO3S B6026388 2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B6026388
M. Wt: 351.8 g/mol
InChI Key: GCFFKLHVEGTKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the benzylthioamide family and has been found to exhibit promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and proteins involved in cancer cell proliferation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its potential therapeutic properties. However, limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research related to 2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in cancer and neurodegenerative diseases. Finally, research is needed to explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a chemical compound with promising potential for therapeutic applications in cancer and neurodegenerative diseases. While further research is needed to fully understand its mechanism of action and limitations, this compound represents an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride with sodium thioacetate, followed by the addition of 2,4-dimethoxyaniline and acetic anhydride. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

The potential therapeutic properties of 2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide have been studied in various research areas. One such area is cancer research, where this compound has been found to exhibit antitumor activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-13-7-8-15(16(9-13)22-2)19-17(20)11-23-10-12-5-3-4-6-14(12)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFFKLHVEGTKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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